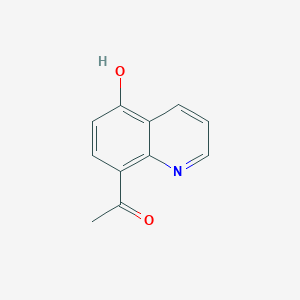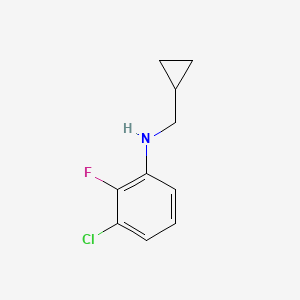
3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups This compound is characterized by the presence of a chloro group, a cyclopropylmethyl group, and a fluoro group attached to the aniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, such as 2-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Chlorination: The amino group is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Cyclopropylmethylation: Finally, the cyclopropylmethyl group is introduced through a nucleophilic substitution reaction using cyclopropylmethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-N-(cyclopropylmethyl)-2-methylaniline: Similar structure but with a methyl group instead of a fluoro group.
3-chloro-N-(cyclopropylmethyl)aniline: Lacks the fluoro group, making it less reactive in certain chemical reactions.
2-fluoroaniline: Lacks the chloro and cyclopropylmethyl groups, making it a simpler structure with different reactivity.
Uniqueness
3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline is unique due to the presence of both chloro and fluoro groups, which impart distinct chemical properties and reactivity. The cyclopropylmethyl group further enhances its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C10H11ClFN |
|---|---|
Molekulargewicht |
199.65 g/mol |
IUPAC-Name |
3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline |
InChI |
InChI=1S/C10H11ClFN/c11-8-2-1-3-9(10(8)12)13-6-7-4-5-7/h1-3,7,13H,4-6H2 |
InChI-Schlüssel |
ZNJWHPPTELZYFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC2=C(C(=CC=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


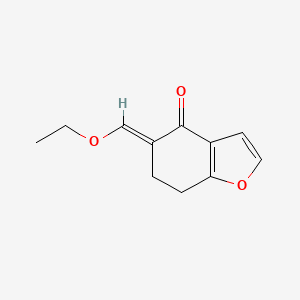
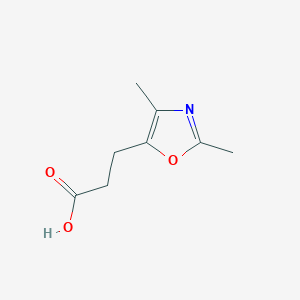

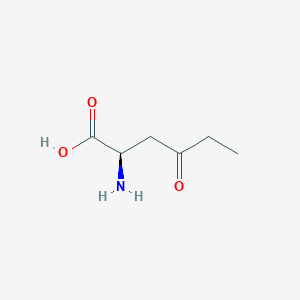
![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)
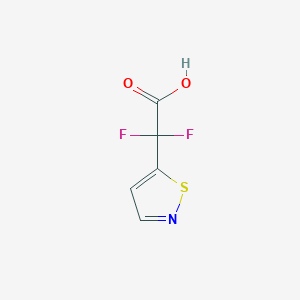
![Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate](/img/structure/B13316803.png)
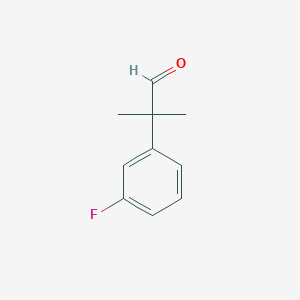
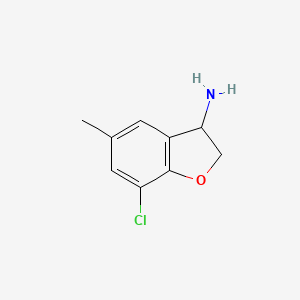
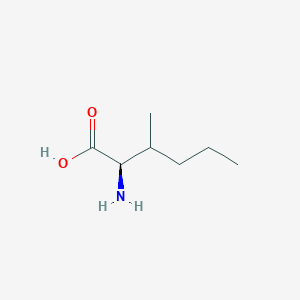
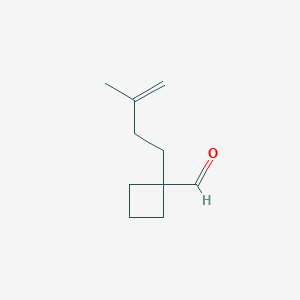
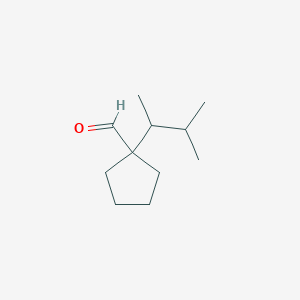
![Butyl[1-(2,5-difluorophenyl)ethyl]amine](/img/structure/B13316841.png)
